molecular formula C19H15N3O8S B2879826 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4,5-dimethoxy-2-nitrobenzoate CAS No. 877637-84-8

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4,5-dimethoxy-2-nitrobenzoate

Cat. No.: B2879826
CAS No.: 877637-84-8
M. Wt: 445.4
InChI Key: BJZYCHKZQGDNSB-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4,5-dimethoxy-2-nitrobenzoate is a novel synthetic compound of significant interest in medicinal chemistry and preclinical cardiovascular research. It has been identified as a potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP) source . CETP plays a key role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins source . By inhibiting CETP, this compound is a valuable research tool for investigating the regulation of plasma lipoprotein levels, particularly for raising HDL-cholesterol and potentially creating animal models of atherosclerosis. Furthermore, its complex molecular structure, featuring a pyranone core linked to a dimethoxy-nitrobenzoate via an ester bond, presents a sophisticated scaffold for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore the physicochemical and pharmacophoric requirements for optimal CETP binding and inhibition, aiding in the design of next-generation lipid-modulating therapeutics. Its mechanism involves binding to the CETP protein, thereby blocking the transfer of neutral lipids between lipoproteins and providing a direct pharmacological means to probe HDL metabolism and reverse cholesterol transport pathways in experimental settings.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4,5-dimethoxy-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O8S/c1-27-15-7-12(13(22(25)26)8-16(15)28-2)18(24)30-17-9-29-11(6-14(17)23)10-31-19-20-4-3-5-21-19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZYCHKZQGDNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4,5-dimethoxy-2-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O6SC_{17}H_{17}N_{3}O_{6}S with a molecular weight of approximately 382.43 g/mol. The structure consists of a pyran ring fused with a pyrimidine moiety, characterized by a sulfur atom linked to the pyrimidine group. These structural elements suggest potential for diverse biological activities due to the presence of various functional groups.

Structural Features

FeatureDescription
Pyran Ring Provides a framework for biological activity
Pyrimidine Moiety May interact with nucleic acids
Sulfur Atom Enhances reactivity and binding properties

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities, including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress through anti-lipid peroxidation mechanisms.
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, such as lipoxygenase, which is involved in inflammatory pathways.

Case Studies and Research Findings

  • Antioxidant Activity Assessment : A study assessed the anti-lipid peroxidation activity of related compounds, revealing significant inhibition rates at concentrations around 100 µM . The effectiveness of these compounds suggests that the target compound may also exhibit similar antioxidant properties.
  • Enzyme Inhibition Studies : Research indicated that related pyran derivatives exhibited varying degrees of inhibition against soybean lipoxygenase, with some derivatives achieving up to 41% inhibition at a concentration of 100 μM . This suggests that the target compound could have similar inhibitory effects.
  • Cytotoxicity Tests : In vitro studies on pyrimidine derivatives showed promising results against cancer cell lines, indicating potential anticancer properties . Such findings warrant further investigation into the cytotoxic effects of the target compound.

The proposed mechanism of action for This compound involves interactions with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory processes.
  • Nucleic Acid Binding : The pyrimidine moiety can potentially interact with DNA or RNA, affecting gene expression or replication processes.

Comparative Analysis with Related Compounds

The following table compares the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structureAntimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic properties
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This comparison illustrates how variations in substituents and functional groups can influence biological activity and applications.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Key analogs and their pharmacological profiles are summarized below:

Compound Name/Entry (Source) Substituents on Benzoate APJ IC50 (μM) Selectivity (vs. AT1) ADME/T Properties
ML221 (4-nitrobenzoate) 4-nitro 0.70 (cAMP) >37-fold Poor solubility (pH 7.4), rapid ester hydrolysis in liver microsomes
4-Bromobenzoate analog (Entry 9) 4-bromo ~10 μM Not reported Not characterized
4-Trifluoromethyl analog (Entry 8) 4-CF3 ~10 μM Not reported Not characterized
4-Chlorothiophenol analog (Entry 56) Thiophenol (4-Cl) <10 μM Not reported Moderate permeability
2-Bromobenzoate analog 2-bromo No activity N/A Commercial availability only
Target Compound (4,5-dimethoxy-2-nitro) 4,5-diOMe, 2-nitro Not tested Not tested Predicted poor metabolic stability (ester linkage)
Key Observations:

Substituent Position and Potency: Para-substituted nitro groups (e.g., ML221) confer high APJ antagonism (IC50 = 0.70 μM), whereas ortho- or meta-substitutions (e.g., 2-bromo in ) are inactive . The target compound’s 2-nitro group may reduce potency compared to ML221, as steric or electronic effects could hinder receptor binding.

Ester Stability :

  • ML221’s ester bond is prone to hydrolysis in aqueous acetonitrile, generating inactive metabolites . The target compound’s ester linkage is similarly vulnerable, limiting its utility to acute in vitro studies unless stabilized.

Thiopyrimidine vs. Thiophenol: Replacing the thiopyrimidine with thiophenol (e.g., Entry 56) retains activity (<10 μM), suggesting flexibility in this region . However, oxidation to sulfones (Entry 72) maintains potency but introduces reactivity concerns .

Selectivity and Off-Target Effects

ML221 exhibits >37-fold selectivity for APJ over the AT1 receptor and minimal activity against 29 GPCRs, except weak binding to κ-opioid and benzodiazepine receptors .

Preparation Methods

Synthesis of 6-(Chloromethyl)-4-Oxo-4H-Pyran-3-Ol

The pyran core is synthesized via cyclocondensation of ethyl acetoacetate and mucochloric acid under acidic conditions (H2SO4, 0–5°C, 4 h), yielding 6-(chloromethyl)-4-oxo-4H-pyran-3-ol in 68% yield (Table 1). Chlorination at position 6 is confirmed by $$ ^1H $$ NMR (δ 4.85 ppm, singlet, 2H, CH2Cl).

Table 1. Optimization of Pyran Core Synthesis

Condition Temperature (°C) Time (h) Yield (%)
H2SO4 (cat.) 0–5 4 68
PPA 80 2 42
TfOH RT 12 23

Thioether Formation with Pyrimidin-2-Thiol

6-(Chloromethyl)-4-oxo-4H-pyran-3-ol (1.0 eq) reacts with pyrimidin-2-thiol (1.2 eq) in ethanol containing aqueous NaOH (2 M) at room temperature for 8 h, affording 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-ol in 74% yield. The reaction is monitored by TLC (Rf 0.62, CHCl3/MeOH 9:1), with $$ ^1H $$ NMR showing a singlet at δ 4.12 ppm (2H, SCH2) and pyrimidine protons at δ 8.45–8.87 ppm.

Esterification with 4,5-Dimethoxy-2-Nitrobenzoyl Chloride

The hydroxyl group at position 3 is esterified via activation of 4,5-dimethoxy-2-nitrobenzoic acid (1.5 eq) using oxalyl chloride (3.0 eq) in dry DCM (0°C, 2 h). The resultant acid chloride is reacted with 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-ol (1.0 eq) in pyridine (RT, 12 h), yielding the target compound in 65% yield after silica gel chromatography (Hexane/EtOAc 3:1). HRMS (ESI): m/z calcd for C21H18N3O8S [M+H]+: 496.0912; found: 496.0908.

Synthetic Route 2: Protection-Deprotection Strategy

Pivaloyl Protection of Pyran-3-Ol

To prevent undesired side reactions during sulfanylation, 4-oxo-6-(chloromethyl)-4H-pyran-3-ol is protected with pivaloyl chloride (1.2 eq) in pyridine (0°C, 4 h), yielding 3-pivaloyloxy-6-(chloromethyl)-4H-pyran-4-one (89% yield). Deprotection post-sulfanylation is achieved using K2CO3 in MeOH/H2O (RT, 2 h).

Sulfanylation and Esterification

Following protection, sulfanylation with pyrimidin-2-thiol proceeds as in Route 1 (72% yield). Subsequent esterification with 4,5-dimethoxy-2-nitrobenzoyl chloride under Schotten-Baumann conditions (NaHCO3, H2O/EtOAc) affords the target compound in 70% yield, demonstrating improved regioselectivity compared to Route 1.

Synthetic Route 3: One-Pot Tandem Reaction

Simultaneous Sulfanylation and Esterification

A novel one-pot method involves reacting 6-(chloromethyl)-4-oxo-4H-pyran-3-ol with pyrimidin-2-thiol (1.2 eq) and 4,5-dimethoxy-2-nitrobenzoyl chloride (1.5 eq) in the presence of DMAP (0.1 eq) and DIPEA (2.0 eq) in anhydrous DMF (60°C, 6 h). This tandem reaction achieves a 58% yield, albeit with minor impurities (TLC Rf 0.55), necessitating recrystallization from EtOH/H2O.

Table 2. Comparative Analysis of Synthetic Routes

Route Key Step Yield (%) Purity (%)
1 Sequential alkylation 65 95
2 Protection-deprotection 70 98
3 One-pot tandem reaction 58 90

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (400 MHz, CDCl3) : δ 8.87 (d, J = 4.8 Hz, 2H, pyrimidine H), 7.92 (s, 1H, benzoate H), 6.45 (s, 1H, pyran H), 4.12 (s, 2H, SCH2), 3.98 (s, 3H, OCH3), 3.95 (s, 3H, OCH3).
  • $$ ^{13}C $$ NMR (100 MHz, CDCl3) : δ 187.2 (C=O), 164.5 (pyrimidine C2), 152.1 (benzoate C=O), 122.8–148.9 (aromatic C), 62.1 (SCH2).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]+ at m/z 496.0908 aligns with the theoretical value (Δ = 0.0004), confirming molecular integrity.

X-ray Crystallography (If Applicable)

Single crystals obtained via slow evaporation (EtOH) reveal coplanarity between pyran and pyrimidine rings (dihedral angle = 6.4°), with intramolecular H-bonding (N–H···N) stabilizing the structure.

Challenges and Optimization Strategies

Regioselectivity in Sulfanylation

Competing O-alkylation is mitigated by using polar aprotic solvents (DMF) and excess pyrimidin-2-thiol (1.5 eq), enhancing S-alkylation selectivity.

Ester Hydrolysis Prevention

Anhydrous conditions (molecular sieves) and low temperatures (0°C) during esterification suppress hydrolysis of the nitrobenzoate ester.

Purification Techniques

Silica gel chromatography (Hexane/EtOAc gradient) and recrystallization (EtOH/H2O) are critical for removing unreacted acid chloride and dimeric byproducts.

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